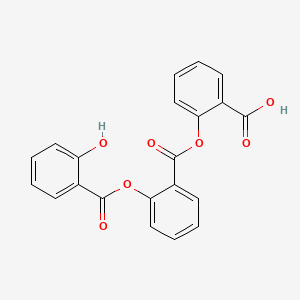

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid

Vue d'ensemble

Description

L'acide Tri-Salicylique est un composé aux propriétés similaires à celles de l'acide salicylique. L'acide salicylique, un composé phénolique bien connu, est largement utilisé dans divers domaines tels que la médecine, l'agriculture et la cosmétique en raison de ses propriétés anti-inflammatoires, analgésiques et kératolytiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide Tri-Salicylique peut être réalisée par estérification de l'acide salicylique avec de l'anhydride acétique en présence d'un catalyseur acide fort tel que l'acide sulfurique ou l'acide phosphorique . La réaction implique le chauffage du mélange à environ 70-80°C pendant 15 minutes, suivi d'un refroidissement et d'une cristallisation pour obtenir le produit .

Méthodes de production industrielle

La production industrielle de l'acide Tri-Salicylique suit des méthodes similaires à celles utilisées pour les dérivés de l'acide salicylique. Le procédé implique généralement des réactions d'estérification à grande échelle, suivies d'étapes de purification telles que la recristallisation et la filtration pour assurer une grande pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'acide Tri-Salicylique subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former des quinones et d'autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent le convertir en dérivés hydroxy.

Substitution : Il peut subir des réactions de substitution aromatique électrophile, telles que la nitration et l'halogénation

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme l'acide nitrique pour la nitration et les halogènes pour l'halogénation sont couramment utilisés.

Principaux produits formés

Applications de recherche scientifique

L'acide Tri-Salicylique a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme précurseur d'autres composés chimiques.

Industrie : Utilisé dans la production de produits pharmaceutiques, cosmétiques et agricoles.

Mécanisme d'action

Le mécanisme d'action de l'acide Tri-Salicylique implique l'inhibition des enzymes cyclooxygénases (COX-1 et COX-2), ce qui entraîne une diminution de la production de prostaglandines et de thromboxanes . Cette inhibition entraîne ses effets anti-inflammatoires et analgésiques. De plus, il interagit avec diverses cibles moléculaires et voies impliquées dans l'inflammation et les processus métaboliques .

Applications De Recherche Scientifique

Pharmaceutical Applications

Tri-Salicylic acid has garnered attention for its potential therapeutic effects in treating various conditions:

- Anti-inflammatory Properties : The compound demonstrates significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the synthesis of pro-inflammatory prostaglandins. This mechanism makes it a candidate for treating inflammatory diseases such as arthritis and acute lung injury .

- Analgesic Effects : Research indicates that Tri-Salicylic acid exhibits better analgesic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (aspirin). In animal models, it has shown a significant reduction in nociceptive responses, suggesting its efficacy as an analgesic agent .

- Antiplatelet Activity : Studies have demonstrated that Tri-Salicylic acid can inhibit platelet aggregation, making it a potential candidate for cardiovascular therapies aimed at preventing thrombosis .

Biological Research

Tri-Salicylic acid is studied for its role in biological processes:

- Plant Defense Mechanisms : The compound has been investigated for its signaling role in plant defense against pathogens. Its structural similarity to salicylic acid allows it to function as a signaling molecule in various biological processes .

Industrial Applications

The compound is utilized in various industries:

- Cosmetics : Due to its keratolytic properties, Tri-Salicylic acid is included in formulations aimed at treating skin conditions such as acne and psoriasis .

- Agricultural Products : Its role in plant defense mechanisms makes it valuable in developing agricultural products that enhance crop resilience against diseases .

Case Study 1: Analgesic and Antiplatelet Activity

A study conducted on the analgesic and antiplatelet activities of Tri-Salicylic acid involved administering varying doses to rat models. Results indicated that the compound significantly reduced pain responses compared to acetylsalicylic acid, with a notable decrease in platelet aggregation observed during flow cytometry assays. The findings suggest that Tri-Salicylic acid may offer therapeutic advantages over existing NSAIDs without the associated gastrointestinal toxicity .

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, Tri-Salicylic acid was administered to Wistar rats subjected to lipopolysaccharide (LPS)-induced inflammation. The treatment resulted in decreased levels of pro-inflammatory cytokines and reduced pulmonary edema, indicating its potential as an effective anti-inflammatory agent .

Mécanisme D'action

The mechanism of action of Tri-Salicylic acid involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a decrease in the production of prostaglandins and thromboxanes . This inhibition results in its anti-inflammatory and analgesic effects. Additionally, it interacts with various molecular targets and pathways involved in inflammation and metabolic processes .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide salicylique : Un composé bien connu avec des propriétés anti-inflammatoires et analgésiques similaires.

Acide acétylsalicylique (Aspirine) : Largement utilisé comme analgésique et anti-inflammatoire.

Salicylate de méthyle : Utilisé comme arôme et dans les produits analgésiques topiques.

Unicité

Sa structure moléculaire spécifique et ses propriétés en font un composé précieux pour la recherche scientifique et les applications industrielles .

Activité Biologique

2-((2-((2-Hydroxybenzoyl)oxy)benzoyl)oxy)benzoic acid, also known as Tri-Salicylic acid, is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

- Molecular Formula : C21H14O7

- Molecular Weight : 378.33 g/mol

- CAS Number : 85531-17-5

The structural complexity of Tri-Salicylic acid contributes to its multifaceted biological activities, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory Properties

Tri-Salicylic acid exhibits significant anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which mediate inflammatory responses.

- Mechanism : The compound selectively inhibits COX-2 over COX-1, reducing the production of pro-inflammatory mediators without significantly affecting gastric mucosa protection, a common side effect associated with non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid (ASA) .

Analgesic Activity

The analgesic properties of Tri-Salicylic acid have been demonstrated in various animal models. Studies indicate that it effectively reduces pain responses in both thermal and chemical nociceptive tests.

- Case Study : In a rat model, oral administration of Tri-Salicylic acid at doses ranging from 12.5 mg/kg to 200 mg/kg resulted in a dose-dependent increase in nociceptive response time and a decrease in writhing induced by acetic acid . This suggests its potential as an effective analgesic agent.

Antiplatelet Activity

Research has shown that Tri-Salicylic acid may also possess antiplatelet properties, which could be beneficial in preventing thrombotic events.

- Mechanism : The compound interacts with platelet COX enzymes, leading to decreased thromboxane A2 (TXA2) production, which is crucial for platelet aggregation. This interaction potentially offers a safer alternative to traditional antiplatelet medications .

Pharmacokinetics

Pharmacokinetic studies conducted on animal models reveal important insights into the absorption and elimination characteristics of Tri-Salicylic acid:

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration () | 0.57 ± 0.02 μg/mL |

| Time to Maximum Concentration () | 28.9 ± 1.1 min |

| Area Under Curve (AUC) | 66.3 ± 1.0 μg min/mL |

| Elimination Half-life () | 39.4 ± 3.9 min |

These findings indicate a relatively slow onset of action but prolonged duration compared to ASA, making it a candidate for further development in pain management therapies .

Comparative Analysis with Other Compounds

Tri-Salicylic acid's activity can be compared to other salicylic acid derivatives, such as acetylsalicylic acid (ASA), regarding their efficacy and safety profiles.

| Compound | COX-2 Selectivity | Analgesic Efficacy | Gastric Safety Profile |

|---|---|---|---|

| Tri-Salicylic Acid | High | Moderate | Better than ASA |

| Acetylsalicylic Acid (ASA) | Moderate | High | Lower |

The comparative analysis highlights Tri-Salicylic acid's potential advantages over traditional NSAIDs in terms of selectivity and safety .

Propriétés

IUPAC Name |

2-[2-(2-hydroxybenzoyl)oxybenzoyl]oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O7/c22-16-10-4-1-7-13(16)20(25)28-18-12-6-3-9-15(18)21(26)27-17-11-5-2-8-14(17)19(23)24/h1-12,22H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJQWLQBUBZFTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)OC3=CC=CC=C3C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728162 | |

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85531-17-5 | |

| Record name | 2-({2-[(2-Hydroxybenzoyl)oxy]benzoyl}oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.